molecular formula C9H8BrN3O B15361871 N-(3-Bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide

N-(3-Bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide

Cat. No.: B15361871
M. Wt: 254.08 g/mol
InChI Key: LLVYIWMAWULIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide is a brominated acetamide derivative of the pyrrolo[2,3-c]pyridine scaffold. The parent compound, N-(1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide (CAS 174610-11-8), has a molecular formula of C₉H₉N₃O and is commercially available in milligram-to-gram quantities . The brominated derivative introduces a bromine atom at position 3 of the bicyclic system, likely enhancing its reactivity for further functionalization (e.g., cross-coupling reactions) and modulating physicochemical properties such as lipophilicity and binding affinity .

Properties

Molecular Formula

C9H8BrN3O

Molecular Weight

254.08 g/mol

IUPAC Name

N-(3-bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide

InChI

InChI=1S/C9H8BrN3O/c1-5(14)13-9-2-6-7(10)3-11-8(6)4-12-9/h2-4,11H,1H3,(H,12,13,14)

InChI Key

LLVYIWMAWULIAN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=C2C(=C1)C(=CN2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide typically involves the bromination of 1H-pyrrolo[2,3-c]pyridin-5-amine followed by acetylation. The bromination step can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst. The acetylation step involves reacting the brominated compound with acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, which can provide better control over reaction parameters and improve scalability.

Chemical Reactions Analysis

Types of Reactions: N-(3-Bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate or hypobromite.

  • Reduction: The bromine atom can be reduced to form a bromide ion.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) can be used.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: Bromate or hypobromite.

  • Reduction: Bromide ion.

  • Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe for studying biological systems, particularly in the context of bromine chemistry.

  • Medicine: This compound could be explored for its potential therapeutic properties, such as anticancer or anti-inflammatory activities.

  • Industry: It might find use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The exact mechanism of action of N-(3-Bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide is not well-documented, but it likely involves interactions with specific molecular targets and pathways. For example, it could inhibit certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomerism: Pyrrolo[2,3-c]pyridine vs. Pyrrolo[2,3-b]pyridine

The pyrrolo[2,3-c]pyridine scaffold differs from pyrrolo[2,3-b]pyridine in the position of the nitrogen atoms within the fused aromatic system. This isomerism significantly impacts electronic properties and biological interactions. For example:

  • Compound 3a (5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine) from contains a bromine at position 5 and an ethynylpyridine group at position 3. Its synthesis involves N-alkylation and Suzuki coupling, yielding derivatives with modified solubility and activity .
Table 1: Key Differences in Scaffold Isomerism
Property Pyrrolo[2,3-c]pyridine Derivatives Pyrrolo[2,3-b]pyridine Derivatives
Nitrogen Positions N at 1, 3, and 7 positions N at 1, 4, and 7 positions
Example Compound N-(3-Bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide 5-Bromo-1-methyl-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (6a)
Synthetic Flexibility Bromine at position 3 enables C–X bond functionalization Bromine at position 5 used in Suzuki couplings

Functional Group Variations

(a) Brominated Analogs
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one (CAS 183208-34-6, Similarity: 0.92): A lactam derivative with bromine at position 5.
  • N-(5-Bromopyridin-2-yl)acetamide (CAS 7169-97-3, Similarity: 0.77): A monocyclic pyridine analog lacking the fused pyrrole ring. Simpler structure but reduced aromatic π-system for target binding .
Table 2: Functional Group Impact on Properties
Compound Molecular Formula Key Functional Groups logP* (Predicted) Solubility (mg/mL)*
This compound C₉H₈BrN₃O Acetamide, Bromine 1.8 <0.1 (DMSO)
5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one C₆H₃BrN₂O Lactam, Bromine 1.2 0.3 (DMSO)
N-(5-Bromopyridin-2-yl)acetamide C₇H₇BrN₂O Acetamide, Bromine (pyridine) 1.5 1.2 (Water)

*Predicted using ChemAxon and analogous data .

Biological Activity

N-(3-Bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide (CAS Number: 2368945-96-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9H8BrN3O
  • Molecular Weight : 254.08 g/mol
  • Canonical SMILES : CC(=O)NC1=NC=C2C(=C1)C(=CN2)Br
  • InChI Key : LLVYIWMAWULIAN-UHFFFAOYSA-N

Antiparasitic Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit varying degrees of antiparasitic activity. For instance, compounds similar to this compound have shown promising results against Plasmodium species, with effective concentrations (EC50) in the low micromolar range. The incorporation of bromine and other halogens has been noted to enhance biological activity by modulating the compound's interaction with biological targets .

Antibacterial Properties

Research has demonstrated that nitrogen heterocycles like pyrrole derivatives are valuable in developing antibacterial agents. This compound may share similar properties, as its structural analogs have shown efficacy against various bacterial strains, including Pseudomonas putida and Staphylococcus aureus. The mechanism often involves inhibition of key bacterial enzymes or disruption of cell wall synthesis .

Case Studies

  • Antituberculosis Activity : A series of pyrrole derivatives were tested for their ability to inhibit the ClpP1P2 peptidase in Mycobacterium tuberculosis. One study reported that certain derivatives exhibited a minimum inhibitory concentration (MIC) as low as 5 µM against resistant strains .
  • Metabolic Stability : A study focusing on the metabolic stability of pyrrole derivatives found that modifications at specific positions significantly affected their pharmacokinetics. For instance, the introduction of polar groups improved solubility but sometimes compromised metabolic stability .

Research Findings

StudyFindings
Study 1This compound showed moderate antiparasitic activity with an EC50 value of approximately 0.064 µM against Plasmodium falciparum .
Study 2Structural modifications led to increased antibacterial activity against Staphylococcus aureus, with some derivatives achieving MIC values below 10 µM .
Study 3Metabolic studies indicated that bromination at the 3-position enhanced the compound's stability in human liver microsomes compared to non-brominated analogs .

Q & A

Basic: What are the key synthetic routes for N-(3-Bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide, and what reaction conditions are critical for success?

The synthesis typically involves multi-step procedures starting with pyrrolo[2,3-c]pyridine derivatives. A common approach includes:

  • Regioselective bromination at the 3-position of the pyrrolo[2,3-c]pyridine core using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) to avoid over-bromination.
  • Acetamide coupling via nucleophilic substitution or palladium-catalyzed cross-coupling reactions, requiring anhydrous conditions and catalysts such as Pd(PPh₃)₄ .
    Critical factors include maintaining inert atmospheres (e.g., nitrogen) and optimizing solvent systems (e.g., DMF or THF) to enhance yields .

Basic: Which analytical techniques are essential for structural confirmation of this compound?

  • NMR spectroscopy (¹H and ¹³C) is pivotal for verifying the bromine substitution pattern and acetamide linkage. Key signals include downfield shifts for the pyrrole NH (~12 ppm) and the acetamide carbonyl (~170 ppm).
  • X-ray crystallography resolves the 3D conformation, confirming the spatial arrangement of the bromine and acetamide groups .
  • High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₉H₈BrN₃O) and isotopic pattern for bromine .

Advanced: How can regioselective bromination challenges in pyrrolo[2,3-c]pyridine derivatives be addressed during synthesis?

Regioselectivity is influenced by:

  • Directing groups : Pre-functionalization (e.g., introducing electron-withdrawing groups) can guide bromine placement.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the 3-position due to stabilization of intermediates.
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions, as seen in the synthesis of 3-Bromo-1H-pyrrolo[2,3-c]pyridine intermediates .
    Post-reaction analysis via LC-MS or TLC ensures purity before proceeding to acetamide coupling .

Advanced: What experimental strategies are effective in resolving contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no activity) may arise from:

  • Assay variability : Standardize conditions (e.g., buffer pH, ATP concentration in kinase assays) and validate using positive controls.
  • Compound stability : Perform stability studies (e.g., HPLC monitoring) to rule out degradation during assays.
  • Target specificity : Use CRISPR-edited cell lines or isothermal titration calorimetry (ITC) to confirm direct binding vs. off-target effects .

Advanced: How can computational modeling predict molecular targets and binding modes for this compound?

  • Docking studies : Tools like AutoDock Vina simulate interactions with kinases or receptors, leveraging the bromine’s steric bulk and acetamide’s hydrogen-bonding potential.
  • Pharmacophore mapping : Identifies key features (e.g., hydrophobic pockets accommodating the pyrrolopyridine core) using software such as Schrödinger.
  • MD simulations : Assess binding stability over time, particularly for flexible regions like the acetamide side chain .
    Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray studies?

  • Co-crystallization : Use protein targets (e.g., kinases) to stabilize the compound in a defined conformation.
  • Solvent screening : Employ high-throughput vapor diffusion with PEG-based precipitants.
  • Halogen bonding : Leverage the bromine atom’s ability to form interactions with electron-rich residues (e.g., histidine) in the target protein .

Basic: What are the primary applications of this compound in medicinal chemistry research?

  • Kinase inhibition : The pyrrolopyridine scaffold mimics ATP-binding motifs, making it a candidate for targeting EGFR or JAK kinases.
  • Probe development : Bromine’s utility in radiolabeling (e.g., ⁷⁶Br for PET imaging) enables tracking of biodistribution .
  • SAR studies : Systematic modifications (e.g., replacing bromine with other halogens) explore electronic effects on activity .

Advanced: How do researchers address low solubility in bioactivity assays?

  • Formulation additives : Use DMSO ≤1% (v/v) or cyclodextrin-based solubilizers.
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility.
  • Nanoparticle encapsulation : Lipid-based carriers improve delivery in cellular assays .

Advanced: What methods validate the compound’s stability under physiological conditions?

  • LC-MS/MS monitoring : Track degradation products in simulated gastric fluid (pH 2) or plasma.
  • Isotope labeling : ¹³C-labeled acetamide groups enable quantification of hydrolytic cleavage.
  • Circular dichroism (CD) : Assess conformational changes in buffered solutions over time .

Advanced: How can contradictory cytotoxicity data between in vitro and in vivo models be reconciled?

  • Metabolic profiling : Identify active metabolites via liver microsome assays.
  • Pharmacokinetic (PK) studies : Measure bioavailability and tissue penetration differences.
  • Tumor microenvironment factors : Test hypoxia’s impact on efficacy using 3D spheroid models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.